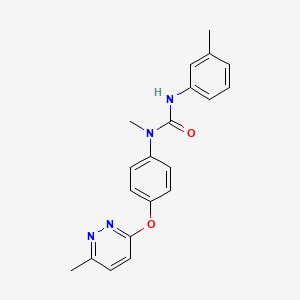

![molecular formula C10H10FNO3 B2727291 2-[(2-氟苯甲酰)氨基]丙酸 CAS No. 1396997-08-2](/img/structure/B2727291.png)

2-[(2-氟苯甲酰)氨基]丙酸

描述

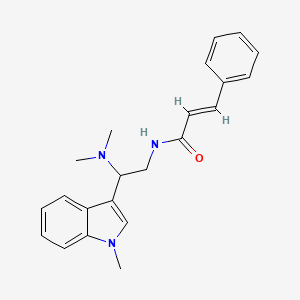

2-[(2-Fluorobenzoyl)amino]propanoic acid is a chemical compound with the molecular formula C10H10FNO3 . It is used in scientific research and has applications in drug development, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of 2-[(2-Fluorobenzoyl)amino]propanoic acid consists of a fluorobenzoyl group attached to an amino propanoic acid group . The molecular weight of this compound is 211.1897032 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Fluorobenzoyl)amino]propanoic acid include its molecular formula (C10H10FNO3) and molecular weight . Further specific properties such as melting point, boiling point, and density were not found in the sources retrieved.科学研究应用

Radiofluorination for PET Imaging

2-[(2-Fluorobenzoyl)amino]propanoic acid: (also known as 2-fluorobenzoic acid) plays a crucial role in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that allows visualization of biochemical processes in living organisms. Here’s how this compound contributes:

- Radiolabeling Peptides : Derivatives of fluorobenzoic acid serve as common reagents for radiolabeling peptides. Specifically, the N-succinimidyl derivative of 4-[18F]fluorobenzoic acid is used to introduce the fluorine-18 radioactive label into peptide molecules. This labeling occurs via addition to the lysine amino group in the appropriate peptide fragment .

Gene Delivery Materials

While not directly related to PET imaging, it’s worth mentioning that 2-[(2-Fluorobenzoyl)amino]propanoic acid derivatives have potential applications in gene therapy. Specifically:

- Dendrimers for Nonviral Gene Delivery : Dendrimers derived from 2,2-bis(hydroxymethyl)propanoic acid (b-HMPA) are being studied for nonviral gene delivery. Unlike other dendrimers, those based on b-HMPA have a neutral polyester scaffold and are degradable in vivo. These dendrimers could be promising candidates for gene therapy .

安全和危害

属性

IUPAC Name |

2-[(2-fluorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQXEFUAUOMLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorobenzoyl)amino]propanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)

![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)

![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)